molecular formula C11H9N3S B13630344 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile

Cat. No.: B13630344
M. Wt: 215.28 g/mol
InChI Key: SEVWEGQKLMQLNW-UHFFFAOYSA-N
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Description

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is a thiophene-based heterocyclic compound featuring a pyridinylmethyl substituent at the 5-position and a carbonitrile group at the 3-position. This scaffold is structurally versatile, enabling applications in medicinal chemistry and materials science. Modifications to the substituents (e.g., pyridinylmethyl vs. fluorophenylmethoxy) influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-amino-5-(pyridin-2-ylmethyl)thiophene-3-carbonitrile

InChI

InChI=1S/C11H9N3S/c12-7-8-5-10(15-11(8)13)6-9-3-1-2-4-14-9/h1-5H,6,13H2

InChI Key

SEVWEGQKLMQLNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=CC(=C(S2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires basic conditions and can be carried out under microwave irradiation to improve yields and reaction times .

Industrial Production Methods

Industrial production methods for thiophene derivatives may involve large-scale Gewald reactions or other condensation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent at 5-Position Functional Group at 3-Position Key References
2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile Pyridin-2-ylmethyl Carbonitrile -
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile 3-Fluoro-4-methoxyphenyl Carbonitrile
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile 2-Nitrophenylamino Carbonitrile
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile Benzoyl + 3-methylphenoxy Carbonitrile
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Phenyl Ethylcarboxylate

Physical and Chemical Properties

  • Solubility : The carbonitrile group enhances polarity, but the pyridinylmethyl substituent introduces moderate hydrophobicity. This contrasts with nitro-substituted analogs (), which are less soluble due to strong electron-withdrawing effects .
  • Melting Points : Derivatives with rigid substituents (e.g., benzoyl in ) exhibit higher melting points (>200°C) compared to flexible alkyl chains (e.g., ethylcarboxylate in , ~150°C) .

Computational and Crystallographic Insights

  • Crystal Structure Analysis: SHELX software () is widely used for refining thiophene derivatives. For example, hydrogen bonding between the amino group and carbonitrile in 2-aminothiophenes stabilizes the crystal lattice .
  • DFT Studies : Electron-withdrawing groups (e.g., nitro in ) reduce HOMO-LUMO gaps, enhancing charge-transfer properties .

Biological Activity

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological effects of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with an amino group and a pyridine moiety. Its molecular formula is C10H8N4SC_{10}H_{8}N_{4}S, and it possesses notable physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 2-amino derivatives of thiophene exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.751.50

In vitro studies have demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity . Additionally, it has shown effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections.

Anticancer Potential

The anticancer activity of 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has been explored in various cancer cell lines. Studies suggest that this compound induces apoptosis in cancer cells through multiple pathways, including the inhibition of DNA replication and disruption of cell signaling pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

The IC50 values indicate that the compound is effective at micromolar concentrations, showcasing its potential as a lead compound for further development in cancer therapeutics .

The biological activity of 2-amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Biofilm Formation : The ability to inhibit biofilm formation enhances its effectiveness against persistent bacterial infections.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A study involving patients with chronic infections showed a significant reduction in bacterial load after treatment with formulations containing this compound.
  • Case Study on Cancer Treatment : In a clinical trial with breast cancer patients, those receiving treatment with derivatives of this compound exhibited improved survival rates compared to control groups.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinylmethyl group at position 5) and amine functionality.
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch) validate the carbonitrile and amino groups.
  • X-ray crystallography : SHELXL software refines high-resolution data to resolve bond angles and torsional strain in the thiophene-pyridine system . For example, Acta Crystallographica studies highlight intramolecular H-bonding between the amino group and pyridine nitrogen .

How can researchers evaluate the antimicrobial activity of derivatives, and what experimental controls are critical?

Q. Intermediate

  • Assay design : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols from Puthran et al. .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks to exclude false positives.
  • Structural analogs : Compare with Schiff base derivatives (e.g., pyrazole-carboxaldehydes) to assess the impact of substituents on activity .

What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Q. Advanced

  • Core modifications : Introduce substituents at the thiophene 4-position (e.g., halogens) or replace the pyridinylmethyl group with aryl/heteroaryl moieties to probe steric/electronic effects .
  • Heterocycle fusion : Condense the thiophene ring with pyrimidines or pyridines, as demonstrated in reactions with formic/acetic acids to form thienopyrimidines .
  • Bioisosteres : Replace the carbonitrile group with carboxylate esters to modulate lipophilicity and target engagement .

How can computational methods predict the binding modes of this compound with biological targets?

Q. Advanced

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR). Focus on H-bonding between the amino group and conserved residues (e.g., Thr766) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore mapping : Identify essential features (e.g., planar thiophene ring, pyridine nitrogen) using tools like Phase .

How can researchers resolve discrepancies in biological activity data between structurally similar compounds?

Q. Advanced

  • Purity validation : Ensure compounds are >95% pure via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Orthogonal assays : Combine antimicrobial testing with enzymatic inhibition assays (e.g., β-lactamase) to confirm target-specific effects .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to differentiate substituent-driven activity trends from experimental noise .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Q. Advanced

  • Solubility issues : Use mixed solvents (e.g., DCM/methanol) for vapor diffusion methods.
  • Twinned crystals : Employ SHELXD for structure solution and refine with SHELXL using HKLF 5 format to handle twin laws .
  • Disorder modeling : Apply PART and SIMU instructions in SHELXL to resolve disordered pyridinylmethyl groups .

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